molecular formula C27H48Cl2P2Pd+2 B14800327 Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+)

Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+)

Cat. No.: B14800327
M. Wt: 611.9 g/mol
InChI Key: JRKMMKMJNXYJRL-UHFFFAOYSA-N
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Description

Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) is a complex organophosphorus compound that features a palladium center coordinated with phosphine ligands. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often include the use of inert atmospheres and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrides.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases like phosphates or carbonates, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.

Scientific Research Applications

Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) is widely used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism by which dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) apart is its specific ligand structure, which provides unique steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C27H48Cl2P2Pd+2

Molecular Weight

611.9 g/mol

IUPAC Name

dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+)

InChI

InChI=1S/C27H48Cl2P2.Pd/c1-22(28)27(29,30(23-14-6-2-7-15-23)24-16-8-3-9-17-24)31(25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h22-26H,2-21H2,1H3;/q;+2

InChI Key

JRKMMKMJNXYJRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(P(C1CCCCC1)C2CCCCC2)(P(C3CCCCC3)C4CCCCC4)Cl)Cl.[Pd+2]

Origin of Product

United States

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